N-(Cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(Cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide is a compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a cyanomethyl group, a phenyl group, and a carboxamide group attached to the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the cyanomethyl group under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amines.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
N-(Cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2-methyl-5-phenyl-1,2-oxazole-4-carboxamide
- N-(Cyanomethyl)-3-methyl-4-phenyl-1,2-oxazole-5-carboxamide
- N-(Cyanomethyl)-3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Uniqueness
N-(Cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the cyanomethyl group enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
N-(cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-11(13(17)15-8-7-14)12(18-16-9)10-5-3-2-4-6-10/h2-6H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPLBJBWLUMQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NCC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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